molecular formula C19H21NO4 B2587523 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid CAS No. 304892-74-8

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B2587523
CAS No.: 304892-74-8
M. Wt: 327.38
InChI Key: KLZLLEJYZREVKV-UHFFFAOYSA-N
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Description

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, an acetyl group, and a benzoic acid core. Its unique structure makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(2-(tert-butyl)phenoxy)acetic acid, which is then reacted with an appropriate amine to form the desired compound. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzamide
  • 3-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(2-Tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity. The phenoxy and acetyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(21)20-15-10-6-4-8-13(15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLLEJYZREVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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